molecular formula C7H11BrO2 B2677126 methyl (1S,3S)-rel-3-bromocyclopentane-1-carboxylate CAS No. 2055840-88-3

methyl (1S,3S)-rel-3-bromocyclopentane-1-carboxylate

Cat. No. B2677126
CAS RN: 2055840-88-3
M. Wt: 207.067
InChI Key: NBNSTTSIQITBMQ-WDSKDSINSA-N
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Description

Methyl (1S,3S)-rel-3-bromocyclopentane-1-carboxylate is a type of organic compound. It likely contains a cyclopentane ring, which is a cyclic hydrocarbon with a molecular formula of C5H10 . The “methyl” indicates a -CH3 group, and “carboxylate” refers to a -COO- group. The (1S,3S)-rel-3-bromocyclopentane part suggests that the compound has a bromine atom on the cyclopentane ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by a cyclopentane ring with a bromine atom and a carboxylate group attached. The positions of these groups would be determined by the numbering in the name of the compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include properties like melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Spiro-Dihydropyran Derivatives Synthesis

Methyl 1-bromocyclopentane- and 1-bromocyclobutanecarboxylates have been used with zinc and substituted chalcones to form spiro-3,4-dihydropyran-2-one derivatives. These derivatives include 8, 10-diaryl-7-oxaspiro[4.5]dec-8-en-6-ones and 7,9-diaryl-6-oxaspiro[3.5]non-7-en-5-ones (Kirillov & Gavrilov, 2008).

Carbonium Ion Formation and Hydrocarbon Isomerization

In the study of carbonium ions, methyl 1-bromocyclopentane and related compounds have been crucial. For example, 1-methyl-1-chlorocyclopentane and similar compounds in SbF5-S02 solutions form stable carbonium ions like the 1-methylcyclopentyl cation, aiding in the understanding of hydrocarbon isomerization mechanisms (Olah et al., 1967).

Cyclopropene Derivatives Formation

Methyl 3,3-dimethylcyclopropene-1-carboxylate undergoes cycloaddition with enamines to form 2-aminobicyclo[2.1.0]pentane derivatives. These derivatives are transformed into 3-cyclopentenols, important in the synthesis of tricyclic adducts and macrocycles (Franck-Neumann, Miesch, & Kempf, 1989).

Reformatsky Reaction in Organic Synthesis

The Reformatsky reaction involving methyl 1-bromocyclopentanecarboxylate and related compounds with zinc and other reactants results in various organic compounds. For instance, this reaction can produce methyl-1-[(aryl)(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-methyl]cyclopentane(or cyclohexane)carboxylates, highlighting its versatility in synthetic organic chemistry (Kirillov & Nikiforova, 2014).

Mechanism of Action

The mechanism of action would depend on the use of the compound. For example, if it’s used as a drug, the mechanism of action would describe how the compound interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. This could include further studies to better understand its properties, development of synthesis methods, or exploration of potential uses .

properties

IUPAC Name

methyl (1S,3S)-3-bromocyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c1-10-7(9)5-2-3-6(8)4-5/h5-6H,2-4H2,1H3/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNSTTSIQITBMQ-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CC[C@@H](C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (1S,3S)-rel-3-bromocyclopentane-1-carboxylate

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